1-Cyano-2-methylcyclopentane-1-carboxylic acid
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Overview
Description
1-Cyano-2-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopentane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a methyl-substituted cyclopentane ring
Preparation Methods
The synthesis of 1-Cyano-2-methylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with cyanide ion (CN-) in the presence of a suitable catalyst to form the cyano group. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyano-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Cyano-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyano-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
1-Cyano-2-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Methylcyclopentane-1-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyano-2-methylcyclohexane-1-carboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
1-Cyano-2-methylcyclopentane-1-carboxamide: The carboxylic acid group is replaced with an amide group, altering its solubility and biological activity
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyano-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-6-3-2-4-8(6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
OCDSEIUABBUGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C#N)C(=O)O |
Origin of Product |
United States |
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